![molecular formula C25H18ClN3O2 B2545855 3-(4-氯苄基)-1-(1-萘甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 923201-63-2](/img/no-structure.png)

3-(4-氯苄基)-1-(1-萘甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

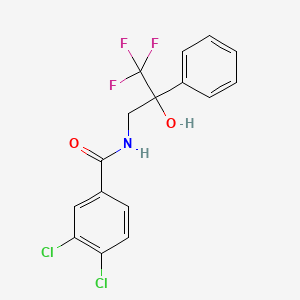

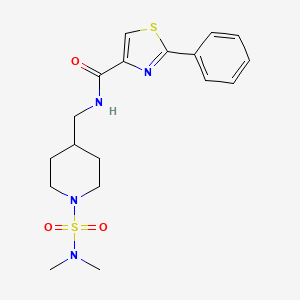

The compound 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrido[3,2-d]pyrimidine derivatives and their synthesis, molecular structure, and potential as bioactive agents.

Synthesis Analysis

The synthesis of related compounds involves the conversion of starting materials through various reactions to yield pyrido[3,2-d]pyrimidine derivatives. For instance, paper describes the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from an enamine precursor. The process includes thermal fusion with ureas and subsequent reactions such as hydrogenolysis and alkylation to obtain the final products. Although the exact synthesis route for the compound is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods and computational analyses. Paper provides an example of such an analysis for a chloro-isopropylpyrimidine dione, where vibrational spectroscopy and density functional theory (DFT) calculations were used to determine the structure. The geometrical parameters were confirmed to be in agreement with X-ray diffraction (XRD) results. These techniques could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be complex, involving various sites for electrophilic attack as identified through molecular electrostatic potential (MEP) surface plots and Fukui function calculations, as discussed in paper . These studies help in understanding the sites prone to reactions and the types of interactions that can occur with other molecules, which is crucial for the development of bioactive agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectra, NBO analysis, and hyperpolarizability, are important for predicting their behavior in biological systems. Paper investigates these properties for a chloro-isopropylpyrimidine dione, which could provide insights into the properties of the compound . Additionally, the degradation properties, including autoxidation and hydrolysis, are studied through bond dissociation energies and radial distribution functions, which are essential for understanding the stability and shelf-life of the compound.

科学研究应用

合成和药理学

3-(4-氯苄基)-1-(1-萘甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮与一类以其潜在药理学性质而闻名的化合物相关。例如,氨基取代的吡啶并[2,3-d]嘧啶二酮已被研究其与腺苷A1和A2A受体的结合,表明其作为腺苷受体拮抗剂的潜力。这些化合物,带有极性取代基如乙氧羰基基团和碱性氨基功能,被合成以增强水溶性,展示了在生物制药性质方面包括溶解度、渗透性和内在清除值 (J. Bulicz et al., 2006) 的显著变化。

杂环化学

该化合物是研究探索杂环化合物合成的一部分,这些化合物在制药化学中至关重要,因为它们具有抗菌、抗真菌和抗过敏性质。研究已经开发了合成杂环化合物的新方法,包括1,5-二氢-2H-色诺并[2,3-d]嘧啶-2,4(3H)-二酮,这些化合物在结构上相关,并在各种药理活性中显示潜力 (V. A. Osyanin et al., 2014)。

化学合成进展

吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的化学合成展示了有机合成的进展,突出了从2-氯吡啶-3-羧酸开始的简单合成方法。这种方法允许合成具有两个相同或不同基团连接到氮的化合物,显著影响这些化合物的结构多样性和生物制药性质 (M. Jatczak et al., 2014)。

材料科学和聚合

除了药理学应用外,相关化合物已在材料科学中进行探索,特别是在聚合过程中。例如,4-(4′-氨基苯基)-1,2,4-三唑烷-3,5-二酮与萘酐反应,产生用于新型脂肪-芳香族聚氨酯合成的衍生物。这突显了该化合物在开发具有潜在应用于各种行业的新材料中的作用 (S. Mallakpour & Z. Rafiee, 2003)。

光物理性质和传感应用

供体-π-受体结构的分子设计,包括嘧啶-邻苯二甲酰亚胺衍生物,展示了该化合物在开发先进光物理材料中的实用性。这些材料表现出固态荧光和溶剂致色性,提供了在比色度pH传感器和逻辑门中的潜在应用,强调了嘧啶衍生物在传感技术中的多功能性 (Han Yan et al., 2017)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 1-naphthylmethylamine to form the corresponding imine. The imine is then reacted with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "1-naphthylmethylamine", "pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 1-naphthylmethylamine in the presence of a suitable solvent and acid catalyst to form the corresponding imine.", "Step 2: Isolation of the imine by filtration or extraction.", "Step 3: Reaction of the imine with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst such as palladium on carbon or Raney nickel.", "Step 4: Purification of the final product by recrystallization or chromatography." ] } | |

CAS 编号 |

923201-63-2 |

分子式 |

C25H18ClN3O2 |

分子量 |

427.89 |

IUPAC 名称 |

3-[(4-chlorophenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H18ClN3O2/c26-20-12-10-17(11-13-20)15-29-24(30)23-22(9-4-14-27-23)28(25(29)31)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-14H,15-16H2 |

InChI 键 |

APKBJKGHWRKPKW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)